molecular formula C13H10ClFN2O B373187 2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide CAS No. 380631-86-7

2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide

Cat. No.: B373187
CAS No.: 380631-86-7
M. Wt: 264.68g/mol
InChI Key: GQADUFZVZPUJGA-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide typically involves the reaction of 2-chloro-6-fluoroaniline with 2-pyridinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine or thiol derivatives.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide
  • 2-(2-chloro-6-fluorophenyl)-N-(2-thiazolyl)acetamide
  • 2-(2-chloro-6-fluorophenyl)-N-(2-imidazolyl)acetamide

Uniqueness

This compound is unique due to its specific combination of chloro, fluoro, and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

380631-86-7

Molecular Formula

C13H10ClFN2O

Molecular Weight

264.68g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C13H10ClFN2O/c14-10-4-3-5-11(15)9(10)8-13(18)17-12-6-1-2-7-16-12/h1-7H,8H2,(H,16,17,18)

InChI Key

GQADUFZVZPUJGA-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)NC(=O)CC2=C(C=CC=C2Cl)F

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CC2=C(C=CC=C2Cl)F

solubility

30.2 [ug/mL]

Origin of Product

United States

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